Dolasetron mesylate

Description

Properties

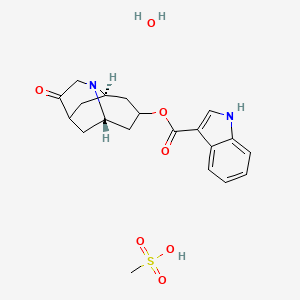

IUPAC Name |

methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFFGPOXNNGTGZ-RCSCTSIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115956-13-3, 878143-33-0 | |

| Record name | 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dolasetron Mesylate Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Dolasetron Mesylate from Pseudopelletierine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for dolasetron mesylate, a potent and selective 5-HT3 receptor antagonist widely used as an antiemetic agent. Contrary to routes starting from the natural alkaloid pseudopelletierine, the industrially favored synthesis involves a de novo construction of a functionalized bicyclo[3.3.1]nonane core, a "pseudopelletierine derivative." This document details the key stages of the synthesis, including the Robinson-Schöpf cyclisation to form the core structure, subsequent reduction, Dieckmann cyclisation to build the tricyclic system, esterification with indole-3-carboxylic acid, and final salt formation. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development in pharmaceutical manufacturing.

Introduction

This compound is a critical therapeutic agent for the management of nausea and vomiting, particularly that induced by chemotherapy and surgery.[1] Its molecular architecture is centered on a complex tricyclic azabicyclo structure. While structurally related to pseudopelletierine, the manufacturing synthesis of dolasetron does not typically utilize the natural alkaloid as a starting material. Instead, a more controlled and efficient de novo synthesis is employed, which builds a functionalized bicyclic precursor, often referred to as a pseudopelletierine derivative.

This guide will elucidate the multi-step synthesis, focusing on the core chemical transformations, and provide detailed procedural information and quantitative data extracted from key patents in the field.

Overall Synthetic Pathway

The synthesis of this compound can be conceptually divided into two major phases:

-

Construction of the Tricyclic Core Alcohol: This phase begins with acyclic precursors and, through a series of cyclizations and functional group manipulations, yields the key intermediate, endo-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3-(4H)-one.

-

Final Assembly and Salt Formation: This phase involves the esterification of the tricyclic alcohol with the pharmacologically important indole-3-carboxylic acid moiety, followed by conversion to the stable and water-soluble mesylate salt.

The overall workflow of the synthesis is depicted below.

Detailed Synthetic Steps and Experimental Protocols

This section provides a step-by-step guide through the synthesis, with quantitative data summarized in tables and detailed experimental procedures for each key transformation.

Step 1: Robinson-Schöpf Cyclisation

The synthesis commences with a Robinson-Schöpf cyclisation to construct the bicyclo[3.3.1]nonane core. This reaction condenses a dialdehyde (β-ethoxycarbonylglutaraldehyde), acetonedicarboxylic acid, and a primary amine (glycine ethyl ester hydrochloride) to form the pseudopelletierine derivative.[2]

Table 1: Summary of Robinson-Schöpf Cyclisation

| Parameter | Value/Description | Reference |

| Starting Materials | β-ethoxycarbonylglutaraldehyde, Acetonedicarboxylic Acid, Glycine Ethyl Ester Hydrochloride, Potassium Hydrogen Phthalate | [2] |

| Product | 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo-[3.3.1]nonan-3-one | [2] |

| Reaction Type | One-pot condensation (Double Mannich Reaction and decarboxylation) | [2] |

Experimental Protocol: Synthesis of 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo-[3.3.1]nonan-3-one

-

A solution of β-ethoxycarbonylglutaraldehyde is prepared by the cleavage of a suitable precursor, such as a diol, using sodium periodate.

-

In a separate reaction vessel, a buffered solution is prepared containing potassium hydrogen phthalate.

-

Acetonedicarboxylic acid and glycine ethyl ester hydrochloride are added to the buffered solution.

-

The solution of β-ethoxycarbonylglutaraldehyde is then added to this mixture.

-

The reaction is stirred at ambient temperature, allowing the cyclisation to proceed. The pH is maintained to facilitate the reaction.

-

Upon completion, the product is extracted into an organic solvent and purified, often by chromatography, to yield the desired pseudopelletierine derivative.

Step 2: Reduction of the Ketone

The ketone at the C-3 position of the bicyclic core is stereoselectively reduced to an alcohol, which will later become the site of esterification. Sodium borohydride is a commonly used reducing agent for this transformation.

Table 2: Summary of Ketone Reduction

| Parameter | Value/Description | Reference |

| Starting Material | 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo-[3.3.1]nonan-3-one | |

| Reducing Agent | Sodium Borohydride (NaBH₄) | |

| Solvent | Ethanol | |

| Product | 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo-[3.3.1]nonan-3-ol |

Experimental Protocol: Synthesis of 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo-[3.3.1]nonan-3-ol

-

The starting ketone is dissolved in ethanol in a reaction flask.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the cooled solution, maintaining the temperature.

-

The reaction mixture is stirred until the reduction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).

-

The reaction is quenched by the careful addition of an acid (e.g., hydrochloric acid) to neutralize the excess borohydride and adjust the pH.

-

The solvent is removed under reduced pressure, and the product is isolated by extraction and purified by column chromatography.

Steps 3 & 4: Hydroxyl Protection and Dieckmann Cyclisation

To facilitate the subsequent intramolecular cyclisation, the newly formed hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether using dihydropyran. The resulting diester then undergoes a Dieckmann cyclisation in the presence of a strong base, such as potassium t-butoxide, to form the tricyclic core of dolasetron.

Table 3: Summary of Protection and Dieckmann Cyclisation

| Parameter | Value/Description | Reference |

| Protection Reagent | Dihydropyran | |

| Cyclisation Base | Potassium t-butoxide | |

| Reaction Type | Intramolecular Claisen condensation | |

| Intermediate Product | Protected tricyclic β-keto ester |

Experimental Protocol: Dieckmann Cyclisation

-

The protected alcohol is dissolved in a dry, aprotic solvent (e.g., THF or toluene) under an inert atmosphere.

-

Potassium t-butoxide is added to the solution, and the mixture is heated to promote the intramolecular condensation.

-

The reaction progress is monitored for the consumption of the starting material.

-

Upon completion, the reaction is cooled and quenched by the addition of an aqueous acid.

-

The cyclized product is extracted into an organic solvent and carried forward to the next step.

Step 5: Hydrolysis and Decarboxylation

The tricyclic β-keto ester intermediate is subjected to acidic hydrolysis. This single step serves to remove the hydroxyl protecting group and effect decarboxylation, yielding the key tricyclic alcohol intermediate.

Table 4: Summary of Hydrolysis and Decarboxylation

| Parameter | Value/Description | Reference |

| Reagent | Aqueous Acid (e.g., HCl) | |

| Product | endo-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3-(4H)-one | |

| Reaction Type | Hydrolysis and Decarboxylation |

Experimental Protocol: Synthesis of endo-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3-(4H)-one

-

The crude product from the Dieckmann cyclisation is dissolved in an aqueous acid solution.

-

The mixture is heated at reflux to drive both the hydrolysis of the ester and protecting group, and the subsequent decarboxylation.

-

After cooling, the reaction mixture is neutralized with a base.

-

The final tricyclic alcohol is extracted and purified to be used in the final esterification step.

Step 6: Esterification

The pivotal esterification step joins the tricyclic alcohol with indole-3-carboxylic acid. To facilitate this reaction, the carboxylic acid is often activated, for example, by converting it to the acid chloride.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Dolasetron Mesylate for Research

This guide provides a comprehensive overview of the core chemical and physical properties of Dolasetron mesylate, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of key biological and experimental processes.

Chemical and Physical Properties

This compound is a selective serotonin 5-HT3 receptor antagonist.[1] Its chemical and physical characteristics are crucial for its formulation, stability, and pharmacological activity.

Chemical Structure and Identity:

-

Chemical Name: (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate[2]

-

Molecular Formula: C₁₉H₂₀N₂O₃ · CH₃SO₃H · H₂O[2]

-

Molecular Weight: 438.50 g/mol [2]

-

Appearance: White to off-white powder[3]

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | ~278 °C | |

| pKa | 6.4 | |

| LogP | 2.1 |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Freely soluble | |

| Propylene Glycol | Freely soluble | |

| Ethanol | Slightly soluble | |

| Normal Saline | Slightly soluble | |

| Methanol | Freely soluble | |

| Chloroform | Slightly soluble | |

| Hexane | Insoluble |

Spectroscopic Data:

-

UV-Vis Spectroscopy: this compound exhibits a maximum absorbance (λmax) at approximately 285 nm in 0.1 N hydrochloric acid. This property is utilized in dissolution testing and assays.

Mechanism of Action and Signaling Pathway

Dolasetron and its active metabolite, hydrodolasetron, are potent and selective antagonists of the serotonin 5-HT3 receptor. These receptors are ligand-gated ion channels located on peripheral and central neurons. In the context of chemotherapy-induced nausea and vomiting (CINV), chemotherapeutic agents cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which initiates the vomiting reflex. Dolasetron competitively blocks these receptors, thereby preventing the initiation of this signaling cascade.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization of this compound.

Melting Point Determination (Capillary Method)

This protocol is a general method and can be adapted from the United States Pharmacopeia (USP) general chapter <741>.

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Apparatus: Use a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

This is a standard method for determining equilibrium solubility.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

In Vitro 5-HT3 Receptor Antagonist Activity Assessment

This protocol outlines a general workflow for a receptor binding assay followed by a functional assay.

A. Receptor Binding Assay (Competitive Radioligand Binding)

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Assay Setup: In a multi-well plate, combine the receptor membranes, a radiolabeled 5-HT3 receptor antagonist (e.g., [³H]granisetron), and varying concentrations of this compound (or its active metabolite, hydrodolasetron).

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki).

B. Functional Assay (Calcium Influx Assay)

-

Cell Culture: Plate cells expressing the 5-HT3 receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a known concentration of serotonin (5-HT) to stimulate the 5-HT3 receptors.

-

Signal Detection: Measure the change in fluorescence intensity, which corresponds to the influx of calcium, using a fluorescence plate reader.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of the serotonin-induced calcium influx.

Conclusion

This technical guide provides a foundational understanding of the key chemical and physical properties of this compound for research and development purposes. The summarized data and detailed protocols offer a practical resource for scientists working with this compound. The provided diagrams visually articulate the mechanism of action and experimental workflows, facilitating a deeper comprehension of its pharmacological context and analytical characterization. Further investigation into the solid-state properties and detailed spectroscopic analysis will provide an even more complete profile of this important pharmaceutical agent.

References

Crystallography and Polymorphic Forms of Dolasetron Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolasetron mesylate, a potent and selective serotonin 5-HT3 receptor antagonist, is a critical therapeutic agent for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) like this compound are of paramount importance as they can significantly influence its stability, solubility, dissolution rate, and ultimately, its bioavailability. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, their crystallographic characteristics, and detailed experimental protocols for their identification and characterization.

Polymorphic Forms of this compound

Polymorphism refers to the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[3] Several polymorphic forms of this compound have been identified, including crystalline Forms I, III, IV, a monohydrate, and an amorphous form.[3][4]

Data Presentation

The following tables summarize the available quantitative data for the characterized polymorphic forms of this compound.

Table 1: X-ray Powder Diffraction (XRPD) Data for this compound Monohydrate

| 2θ Angle (°) |

| 12.429 |

| 9.181 |

| 8.629 |

| 7.667 |

| 6.938 |

| 5.874 |

| 5.238 |

| 4.917 |

| 4.708 |

| 4.541 |

| 4.246 |

| 3.991 |

| 3.812 |

| 3.616 |

| 3.431 |

| 3.373 |

| 3.301 |

| 3.204 |

| 3.115 |

| 3.008 |

| 2.842 |

| 2.741 |

| 2.543 |

| 2.457 |

| 2.394 |

| 2.342 |

| 2.227 |

| 2.117 |

| 2.087 |

| 1.985 |

| 1.960 |

| 1.856 |

Table 2: Thermal Analysis Data for this compound Polymorphs

| Polymorphic Form | Melting Point (°C) | Differential Thermal Analysis (DTA) Peak |

| Monohydrate | 160-170 | 434-437 K (peak range 420-445 K) |

| Form with reported melting point | 278 | Not Available |

Experimental Protocols

Detailed methodologies for the characterization of this compound polymorphs are crucial for reproducible and accurate results. The following sections provide comprehensive protocols for the key analytical techniques.

Polymorph Screening and Preparation

A systematic polymorph screen is the first step in identifying the different crystalline forms of this compound. This typically involves recrystallization from a variety of solvents with different polarities and hydrogen bonding capabilities under various conditions (e.g., temperature, evaporation rate).

Preparation of Specific Polymorphs:

-

Form I: Dissolve this compound in a solvent such as isopropanol, acetone, ethyl acetate, or acetonitrile at a temperature between 30-80°C to obtain a clear solution. Cool the solution to 0-30°C to induce crystallization. The resulting solid is filtered and dried at 60-70°C.

-

Form III: Dissolve this compound in ethanol at its reflux temperature (around 78°C). Allow the solution to cool to 5°C for 2 hours, followed by stirring at the same temperature for 12 hours. The solid is then filtered and dried at 65°C.

-

Form IV: Dissolve this compound in n-propanol at 90-100°C. Cool the solution to a temperature between -5°C and 25°C. The isolated product is then dried at 60-70°C.

-

Amorphous Form: An amorphous form can be prepared by processes such as spray-drying or lyophilization of a this compound solution.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern.

Protocol:

-

Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface that is level with the holder's surface.

-

Instrument Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 2° to 40°.

-

Scan Speed: 1°/min.

-

Step Size: 0.02°.

-

-

Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions (2θ values) and relative intensities to known patterns of this compound polymorphs or reference standards.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as melting point and enthalpy of fusion, which are unique to each polymorphic form.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan.

-

Instrument Parameters:

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 300 °C (or a range appropriate to encompass the melting points of all expected forms).

-

Atmosphere: Nitrogen purge gas at a flow rate of 50 mL/min.

-

Reference: An empty, sealed aluminum pan.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting events. The onset temperature of the peak is typically reported as the melting point.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of molecules. Different polymorphic forms can exhibit distinct FT-IR spectra due to differences in molecular conformation and intermolecular interactions.

Protocol (KBr Pellet Method):

-

Sample Preparation: Mix approximately 1-2 mg of the this compound sample with about 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Thoroughly grind the mixture to a very fine, uniform powder.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Differences in peak positions, shapes, and the presence or absence of peaks can be used to differentiate between polymorphs.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

SSNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), is a powerful technique for characterizing polymorphs as it is sensitive to the local chemical environment of each carbon atom in the solid state.

Protocol:

-

Sample Preparation: Pack the powdered this compound sample into a zirconia rotor (e.g., 4 mm diameter).

-

Instrument Parameters:

-

Spectrometer Frequency: e.g., 125 MHz for ¹³C.

-

Magic-Angle Spinning (MAS) Rate: 5-10 kHz.

-

Cross-Polarization (CP) Contact Time: 1-2 ms.

-

Recycle Delay: 5-10 s.

-

Proton Decoupling: High-power decoupling during acquisition.

-

-

Data Analysis: The resulting ¹³C SSNMR spectrum will show a set of peaks corresponding to the different carbon environments in the molecule. Polymorphs will exhibit different chemical shifts and/or splitting patterns for specific carbon resonances.

Conclusion

The existence of multiple polymorphic forms of this compound necessitates a thorough solid-state characterization during drug development and manufacturing. This guide provides a foundational understanding of the known polymorphs and detailed experimental protocols for their analysis using XRPD, DSC, FT-IR, and SSNMR. The application of these techniques, as outlined, will enable researchers and scientists to effectively identify, differentiate, and control the polymorphic forms of this compound, thereby ensuring the quality, stability, and therapeutic efficacy of the final drug product.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2007072506A2 - Polymorphic forms of this compound and processes thereof - Google Patents [patents.google.com]

- 4. WO2006026927A1 - A new polymorph of this compound monohydrate and preparation thereof - Google Patents [patents.google.com]

The Core Mechanism of Hydrodolasetron at the 5-HT3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolasetron serves as a prodrug for hydrodolasetron, a potent and highly selective competitive antagonist of the serotonin 5-HT3 receptor. Its clinical efficacy as an antiemetic is directly attributable to the pharmacological activity of hydrodolasetron. This document provides an in-depth examination of the molecular interactions, signaling pathways, and quantitative pharmacology of hydrodolasetron at the 5-HT3 receptor. It further details the standard experimental protocols utilized to characterize this interaction, offering a technical resource for professionals in pharmacology and drug development.

Pharmacokinetics and Metabolic Activation

Dolasetron is rarely detected in plasma following administration due to its rapid and complete conversion to its active metabolite, hydrodolasetron (also known as MDL 74,156).[1][2] This metabolic reduction is mediated by the ubiquitous enzyme carbonyl reductase.[3][4][5] Hydrodolasetron is the principal agent responsible for the observed pharmacological effects.

Further metabolism of hydrodolasetron occurs primarily in the liver via the cytochrome P450 system, with CYP2D6 being the major enzyme involved in hydroxylation and CYP3A contributing to a lesser extent. The resulting metabolites are then eliminated through renal excretion and glucuronidation.

Table 1: Pharmacokinetic Properties of Hydrodolasetron

| Parameter | Value | Source(s) |

| Half-Life (t½) | ~7.3 - 8.1 hours | |

| Apparent Bioavailability | ~75% (from oral dolasetron) | |

| Plasma Protein Binding | 69-77% | |

| Primary Metabolic Pathways | CYP2D6, CYP3A, Glucuronidation | |

| Elimination | ~67% renal, ~33% fecal |

The 5-HT3 Receptor: A Ligand-Gated Ion Channel

The 5-HT3 receptor is unique among serotonin receptors as it is a member of the Cys-loop superfamily of ligand-gated ion channels, rather than a G-protein coupled receptor. It is a pentameric structure composed of five subunits arranged around a central ion-conducting pore. The binding of serotonin to the extracellular domain of the receptor triggers a conformational change, opening the channel. This allows for the rapid influx of cations, primarily Na⁺ and K⁺, with some permeability to Ca²⁺, leading to depolarization of the neuron and the propagation of an excitatory signal. These receptors are densely located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem, areas critical to the emetic reflex.

Mechanism of Action: Competitive Antagonism

Hydrodolasetron exerts its antiemetic effect by acting as a selective and competitive antagonist at the 5-HT3 receptor. It binds to the same site as serotonin but does not activate the receptor, thereby preventing the conformational change required for ion channel opening. By occupying the receptor, hydrodolasetron effectively blocks the binding of serotonin released from enterochromaffin cells in the small intestine, which is a primary trigger for chemotherapy-induced nausea and vomiting. This blockade occurs at both peripheral and central 5-HT3 receptors, inhibiting the afferent visceral signals to the vomiting center.

Quantitative Pharmacology

While hydrodolasetron is established as a potent 5-HT3 receptor antagonist, specific binding affinity values (e.g., Kᵢ) are not consistently reported in publicly accessible literature. However, its potency is considered comparable to other first-generation antagonists. Palonosetron, a second-generation antagonist, exhibits a significantly higher binding affinity (over 30-fold greater) than first-generation agents.

Table 2: Comparative Properties of Select 5-HT3 Antagonists

| Drug | Generation | Half-Life (t½) | Relative 5-HT3 Binding Affinity |

| Hydrodolasetron | First | ~7.3 - 8.1 hours | Potent |

| Ondansetron | First | ~4 hours | Potent |

| Granisetron | First | ~4 - 9 hours | Potent |

| Palonosetron | Second | ~40 hours | Very High (>30x First Gen) |

Experimental Protocols

The characterization of compounds like hydrodolasetron relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of hydrodolasetron for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Kᵢ) of hydrodolasetron at the human 5-HT3 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [³H]Granisetron (a high-affinity 5-HT3 antagonist), used at a concentration near its Kₔ (~1-2 nM).

-

Test Compound: Hydrodolasetron, prepared in a dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM tropisetron).

-

Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold, liquid scintillation counter.

Protocol:

-

Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and competitor concentrations.

-

Compound Addition: Add the serially diluted hydrodolasetron to the appropriate wells. Add the non-specific binding control to its designated wells. Add buffer only to the total binding wells.

-

Radioligand Addition: Add [³H]Granisetron to all wells at its final fixed concentration.

-

Receptor Addition: Initiate the binding reaction by adding the cell membrane preparation to all wells. The final assay volume is typically 250 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. The filters trap the membranes with bound radioligand.

-

Washing: Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of hydrodolasetron to generate a competition curve.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of hydrodolasetron that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

References

- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Comparison of the pharmacokinetics of dolasetron and its major active metabolite, reduced dolasetron, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Dolasetron Mesylate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of dolasetron mesylate, a potent and selective serotonin 5-HT3 receptor antagonist. An understanding of its solubility characteristics is fundamental for its application in pharmaceutical formulation, analytical method development, and various research settings. This document synthesizes available data on its solubility in common laboratory solvents, outlines experimental protocols for solubility determination, and illustrates its mechanism of action and analytical workflows.

This compound: An Overview

This compound is a white to off-white powder. Chemically, it is (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate[1][2][3][4][5]. It is utilized as an antiemetic and antinauseant agent, particularly for the prevention of nausea and vomiting associated with chemotherapy. Its therapeutic effect is mediated through the blockade of 5-HT3 receptors located both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals in the gastrointestinal tract.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its handling and application in a laboratory setting. The following table summarizes the available quantitative and qualitative solubility data in common solvents.

| Solvent | Molarity (mM) | Concentration (mg/mL) | Classification | Reference |

| Water | - | >30 | Very Soluble / Freely Soluble | |

| DMSO | 199.77 | 84 | Soluble | |

| Methanol | - | - | Freely Soluble | |

| Propylene Glycol | - | - | Freely Soluble | |

| Ethanol | - | - | Slightly Soluble / Insoluble | |

| Normal Saline | - | - | Slightly Soluble | |

| Chloroform | - | - | Slightly Soluble | |

| Hexane | - | - | Insoluble |

Experimental Protocols for Solubility Determination

A precise determination of this compound solubility can be achieved through various established methods. A general experimental protocol for determining solubility using the equilibrium solubility method is outlined below.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected laboratory solvent (e.g., water, ethanol)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification of Solute:

-

Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 285 nm.

-

HPLC: Inject the sample into an HPLC system and determine the concentration based on the peak area relative to a standard curve.

-

-

Prepare a standard curve by analyzing a series of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the standard curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the undiluted filtrate by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Key Pathways and Workflows

Mechanism of Action: 5-HT3 Receptor Antagonism

Dolasetron and its active metabolite, hydrodolasetron, act as selective antagonists at the 5-HT3 receptors. These receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone. Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine, which then activates these 5-HT3 receptors to initiate the vomiting reflex. Dolasetron blocks this interaction, thereby preventing nausea and vomiting.

Caption: Mechanism of action of this compound.

Analytical Workflow: HPLC-ESI-MS Quantification

A common and robust method for the simultaneous quantification of dolasetron and its active metabolite, hydrodolasetron, in biological matrices like human plasma is High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). The general workflow for such an analysis is depicted below.

Caption: HPLC-ESI-MS analytical workflow for Dolasetron.

References

The Journey of Dolasetron Mesylate in Animal Models: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetic profile and metabolic fate of dolasetron mesylate, a potent 5-HT3 receptor antagonist, in key preclinical animal models. Understanding how this antiemetic agent is absorbed, distributed, metabolized, and excreted is paramount for the rational design and development of novel therapeutics and for the extrapolation of preclinical data to clinical scenarios. This document provides a comprehensive overview of quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic and experimental workflows to support research and development endeavors.

Pharmacokinetic Profile: A Comparative Analysis

This compound undergoes rapid and extensive metabolism in vivo, with the parent compound rarely being detected in plasma after oral administration.[1] The primary contributor to its pharmacological activity is its active metabolite, hydrodolasetron.[2] The following tables summarize the key pharmacokinetic parameters of dolasetron and hydrodolasetron in various animal models.

Table 1: Pharmacokinetic Parameters of Dolasetron in Animal Models

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |

| Dog | Intravenous | 2 | - | - | - | 0.1 | - | [3] |

| Dog | Oral | 5 | - | - | - | - | 7 | [3] |

Note: Due to the rapid conversion of dolasetron to hydrodolasetron, pharmacokinetic data for the parent compound is limited.

Table 2: Pharmacokinetic Parameters of Hydrodolasetron (Active Metabolite) in Animal Models

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| Dog | Intravenous (as dolasetron) | 2 | - | - | - | 4.0 | [3] |

| Dog | Oral (as dolasetron) | 5 | Similar to IV | 0.33 | - | 4.0 | |

| Cat | Intravenous (as dolasetron) | 0.8 | 116 (69-316) | 0.5 (0.3-0.5) | 323 (138-454) | 3.3 (2.9-7.2) | |

| Cat | Subcutaneous (as dolasetron) | 0.8 | 67.9 (60.4-117) | 0.5 (0.5-1.0) | 437 (221.5-621.8) | 3.8 (2.9-5.3) |

Metabolic Pathway of Dolasetron

Dolasetron is a prodrug that is rapidly and extensively converted to its pharmacologically active metabolite, hydrodolasetron, by carbonyl reductase. Hydrodolasetron is subsequently metabolized in the liver primarily through two pathways: hydroxylation, mediated by the cytochrome P450 enzyme CYP2D6, and N-oxidation, carried out by CYP3A and flavin monooxygenase. The resulting metabolites are then conjugated, primarily with glucuronic acid, and excreted.

Experimental Protocols

A thorough understanding of the experimental design is critical for the interpretation of pharmacokinetic data. Below are detailed methodologies for key experiments cited in this guide.

Pharmacokinetic Study in Dogs

-

Animals: Male Beagle dogs.

-

Housing: Housed in accordance with standard laboratory conditions.

-

Dosing:

-

Intravenous (IV): A single dose of 2 mg/kg of [14C]dolasetron was administered.

-

Oral (PO): A single dose of 5 mg/kg of [14C]dolasetron was administered.

-

-

Sample Collection: Blood samples were collected at predetermined time points.

-

Analysis: Plasma concentrations of dolasetron and hydrodolasetron were determined using a validated analytical method, likely involving radiometric detection due to the use of a radiolabeled compound.

Pharmacokinetic Study in Cats

-

Animals: Healthy adult domestic cats.

-

Housing: Maintained in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Dosing:

-

Intravenous (IV): A single dose of 0.8 mg/kg of dolasetron was administered.

-

Subcutaneous (SC): A single dose of 0.8 mg/kg of dolasetron was administered.

-

-

Sample Collection: Blood samples (approximately 1.5 mL) were collected from the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours post-administration.

-

Sample Processing: Blood samples were centrifuged to obtain serum, which was then stored at -80°C until analysis.

-

Analytical Method:

-

Sample Preparation: Serum samples (50 µL) were spiked with an internal standard (ondansetron). Proteins were precipitated by adding acetonitrile containing 0.1% formic acid, followed by vortexing and centrifugation. The supernatant was then transferred for analysis.

-

Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was used for the simultaneous quantification of dolasetron and hydrodolasetron.

-

General Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study in animal models.

Excretion

Hydrodolasetron and its metabolites are eliminated from the body through both renal and fecal routes. Approximately two-thirds of the administered dose is recovered in the urine, with the remaining one-third excreted in the feces.

Conclusion

References

- 1. Pharmacokinetics of dolasetron after oral and intravenous administration of this compound in healthy volunteers and patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

Probing the Molecular Landscape: A Technical Guide to the Interaction of Dolasetron Mesylate with the 5-HT3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular modeling of dolasetron mesylate and its interaction with the 5-hydroxytryptamine-3 (5-HT3) receptor. Dolasetron, a potent antiemetic agent, and its active metabolite, hydrodolasetron, are crucial in managing chemotherapy-induced and postoperative nausea and vomiting. Understanding the molecular underpinnings of this interaction is paramount for the rational design of novel and more effective 5-HT3 receptor antagonists. This document outlines the key molecular interactions, presents quantitative data for comparative analysis, details experimental protocols for computational modeling, and visualizes the critical pathways and workflows involved.

The 5-HT3 Receptor: A Ligand-Gated Ion Channel

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a cation-selective channel. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to rapid neuronal depolarization and excitation.[1][2] These receptors are strategically located in the central and peripheral nervous systems, playing a pivotal role in the emetic reflex.

The binding of serotonin to the 5-HT3 receptor triggers a signaling cascade that can be inhibited by antagonists like dolasetron.

Quantitative Analysis of Binding Affinity

| Compound | Binding Affinity (Ki, nM) | Class |

| Hydrodolasetron | ~50 | First-generation antagonist |

| Ondansetron | 2.0 | First-generation antagonist |

| Granisetron | 0.71 | First-generation antagonist |

| Palonosetron | ~0.04 | Second-generation antagonist |

Note: Ki values are approximate and can vary based on experimental conditions.

Experimental Protocols for Molecular Modeling

The following sections provide detailed methodologies for the computational investigation of the dolasetron-5-HT3 receptor interaction.

Homology Modeling of the Human 5-HT3A Receptor

Due to the absence of a complete crystal structure of the human 5-HT3A receptor in a dolasetron-bound state, homology modeling is a crucial first step.

Protocol using SWISS-MODEL:

-

Sequence Input: Obtain the FASTA sequence of the human 5-HT3A receptor (UniProt ID: P46098).

-

Template Search: Submit the sequence to the SWISS-MODEL server. The server will automatically search for suitable templates in the SWISS-MODEL Template Library (SMTL). A common template for the extracellular domain is the Acetylcholine Binding Protein (AChBP).[3]

-

Template Selection: Choose a high-resolution crystal structure with the highest sequence identity and coverage as the template.

-

Model Building: SWISS-MODEL will automatically generate a 3D model based on the alignment with the selected template.

-

Model Evaluation: The quality of the generated model is assessed using QMEAN (Qualitative Model Energy ANalysis) and a Ramachandran plot to ensure proper stereochemistry.[4]

Molecular Docking of Hydrodolasetron

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol using AutoDock Vina:

-

Receptor Preparation:

-

Load the homology model of the 5-HT3A receptor into a molecular modeling software (e.g., AutoDock Tools).

-

Remove water molecules and any co-factors.

-

Add polar hydrogens and assign Gasteiger charges.

-

Define the grid box to encompass the putative binding site. The binding site is located at the interface of two adjacent subunits. Key residues to include in the grid box based on studies of other "-setrons" are Trp90, Trp183, and Tyr234.[5]

-

Save the prepared receptor in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of hydrodolasetron from a database like PubChem (CID: 60846).

-

Use a program like Open Babel to convert the structure to PDBQT format, defining the rotatable bonds.

-

-

Docking Simulation:

-

Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

-

The program will generate a set of binding poses for hydrodolasetron ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) between hydrodolasetron and the receptor residues.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Protocol using GROMACS:

-

System Setup:

-

Place the best-docked complex of hydrodolasetron and the 5-HT3A receptor in a simulated lipid bilayer (e.g., POPC) to mimic the cell membrane.

-

Solvate the system with a water model (e.g., TIP3P) and add ions (e.g., Na+ and Cl-) to neutralize the system and achieve physiological concentration.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to remove steric clashes and relax the system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the system to reach a stable state.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100 ns or more) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to study the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of residues, and the persistence of key intermolecular interactions over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.

-

Key Amino Acid Interactions

While specific computational studies detailing the interaction of dolasetron with the 5-HT3 receptor are limited, mutagenesis and modeling studies of other "-setrons" have identified key residues in the binding pocket. These residues are highly conserved and are expected to play a similar role in the binding of hydrodolasetron.

-

Cation-π Interactions: A crucial interaction for many 5-HT3 receptor antagonists is the cation-π interaction between the protonated amine of the ligand and the aromatic ring of Trp183 in loop B of the receptor.

-

Hydrogen Bonds: The carbonyl oxygen of the ligand often forms hydrogen bonds with backbone atoms or side chains of residues in the binding pocket.

-

Hydrophobic Interactions: The aromatic and aliphatic parts of hydrodolasetron are likely to engage in hydrophobic interactions with nonpolar residues lining the binding pocket.

-

Other Key Residues: Other important residues identified in the binding of "-setrons" include Trp90 (loop D), Glu129 (loop A), and Tyr234 (loop C).

Conclusion

The molecular modeling of the this compound-5-HT3 receptor interaction provides a powerful framework for understanding its mechanism of action at an atomic level. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, it is possible to elucidate the key binding determinants and dynamic behavior of this important antiemetic drug. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug design, paving the way for the development of next-generation 5-HT3 receptor antagonists with improved efficacy and side-effect profiles.

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of 5-HT3 Receptor Agonist-Binding Residues Using Homology Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Dolasetron Mesylate's Active Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of the active metabolites of dolasetron mesylate, a potent and selective 5-HT3 receptor antagonist. The primary focus is on its principal active metabolite, hydrodolasetron, detailing its formation, pharmacological activity, and the experimental protocols used for its characterization.

Introduction

This compound is a medication used to prevent nausea and vomiting caused by chemotherapy and surgery. It exerts its antiemetic effects through the antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor. Following administration, dolasetron is rapidly and completely metabolized to its major active metabolite, hydrodolasetron (also known as reduced dolasetron).[1][2][3][4] Hydrodolasetron is primarily responsible for the therapeutic activity of the parent drug.[4] This guide will delve into the in vitro methodologies used to characterize this pivotal metabolite.

Metabolic Pathway of Dolasetron

The biotransformation of dolasetron to its active and subsequent inactive metabolites involves a multi-step process primarily occurring in the liver.

-

Step 1: Reduction. Dolasetron undergoes rapid and extensive reduction of its keto group to a hydroxyl group, forming hydrodolasetron. This reaction is catalyzed by the ubiquitous enzyme carbonyl reductase. The reduction is stereoselective, predominantly forming the (+)-(R)-enantiomer, with an approximate R(+):S(-) ratio of 9:1.

-

Step 2: Oxidation. Hydrodolasetron is further metabolized through oxidation by cytochrome P450 (CYP) enzymes.

-

Hydroxylation: The indole ring of hydrodolasetron is hydroxylated, a reaction primarily mediated by CYP2D6.

-

N-oxidation: The nitrogen atom in the quinolizidine ring can be oxidized, a process involving CYP3A4.

-

-

Step 3: Conjugation. The hydroxylated metabolites of hydrodolasetron can undergo phase II metabolism, such as glucuronidation, to form more water-soluble conjugates for excretion.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vitro characterization of hydrodolasetron.

Table 1: Pharmacological Activity of Hydrodolasetron

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | 5-HT3 | ~50 nM |

| Enantiomeric Ratio (R:S) | - | ~9:1 |

Table 2: Enzyme Kinetics of Dolasetron and Hydrodolasetron Metabolism

| Enzyme | Substrate | Metabolic Reaction | Km | Vmax |

| Carbonyl Reductase | Dolasetron | Reduction | Data not available | Data not available |

| CYP2D6 | Hydrodolasetron | Hydroxylation | Data not available | Data not available |

| CYP3A4 | Hydrodolasetron | N-oxidation | Data not available | Data not available |

Table 3: Inhibition of Metabolic Enzymes by Hydrodolasetron

| Enzyme | Inhibition Type | IC50 |

| CYP2D6 | Competitive | 70 µM |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize dolasetron's active metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolites of hydrodolasetron and the enzymes responsible for their formation.

Objective: To determine the metabolic profile of hydrodolasetron in a system containing a rich source of hepatic enzymes.

Materials:

-

Hydrodolasetron

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of hydrodolasetron in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the hydrodolasetron stock solution (final concentration, e.g., 1-10 µM) and the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at 10,000 x g for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis to identify and quantify the remaining parent compound and its metabolites.

5-HT3 Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of hydrodolasetron for the 5-HT3 receptor.

Objective: To quantify the binding affinity (Ki) of hydrodolasetron to the human 5-HT3 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells)

-

[3H]Granisetron or another suitable 5-HT3 receptor radioligand

-

Hydrodolasetron

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like tropisetron)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Prepare serial dilutions of hydrodolasetron.

-

In a 96-well plate, combine the cell membranes (e.g., 20-50 µg protein per well), a fixed concentration of the radioligand (e.g., at its Kd value), and varying concentrations of hydrodolasetron or the non-specific binding control. The final assay volume is typically 250 µL.

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of hydrodolasetron by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of hydrodolasetron that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

5-HT3 Receptor Signaling Pathway and Antagonist Action

The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers the opening of a non-selective cation channel. This leads to an influx of sodium (Na+) and calcium (Ca2+) ions, resulting in rapid depolarization of the neuron and the propagation of an emetic signal. Hydrodolasetron, as a competitive antagonist, binds to the 5-HT3 receptor and prevents serotonin from binding, thus inhibiting channel opening and subsequent signaling.

Conclusion

The in vitro characterization of this compound's active metabolites, particularly hydrodolasetron, is crucial for understanding its mechanism of action and pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for assessing the metabolic fate and receptor interactions of this important antiemetic agent. The data obtained from these studies are essential for drug development and for predicting in vivo efficacy and potential drug-drug interactions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Basic Research Applications of Dolasetron Mesylate in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research applications of Dolasetron mesylate in the field of neuroscience. While clinically established as a potent antiemetic, the preclinical utility of this selective 5-HT3 receptor antagonist offers intriguing possibilities for investigating fundamental neural circuits and pathological mechanisms. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its potential assessment in non-clinical neuroscience research, and visualizations of key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective 5-HT3 Receptor Antagonism

This compound is a prodrug that is rapidly and extensively converted by carbonyl reductase to its active metabolite, hydrodolasetron.[1][2][3] Hydrodolasetron is a potent and highly selective competitive antagonist of the serotonin 5-HT3 receptor.[1][3] Unlike other serotonin receptor subtypes that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin (5-hydroxytryptamine or 5-HT) leads to a rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, resulting in neuronal depolarization.

In the context of its established antiemetic effect, this compound's mechanism is well-characterized. Chemotherapy and radiotherapy can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) in the area postrema and the nucleus tractus solitarius (NTS) in the brainstem, ultimately inducing emesis. Hydrodolasetron competitively blocks these peripheral and central 5-HT3 receptors, thereby preventing the initiation of the vomiting reflex.

Beyond emesis, 5-HT3 receptors are expressed in various brain regions implicated in a range of neurological and psychiatric conditions, including the hippocampus, amygdala, and prefrontal cortex. This distribution suggests that this compound could be a valuable tool for investigating the role of 5-HT3 receptors in processes such as anxiety, depression, cognition, and neuroprotection.

Quantitative Pharmacological Data

The binding affinity of hydrodolasetron for the 5-HT3 receptor has been quantified, providing a basis for dose selection in preclinical studies. The following tables summarize key quantitative data for hydrodolasetron and provide a comparative perspective with other 5-HT3 receptor antagonists.

Table 1: Binding Affinity of Hydrodolasetron at the Human 5-HT3 Receptor

| Compound | pKi | Ki (nM) |

| Hydrodolasetron | ~7.3 | ~50 |

Note: The pKi value for Hydrodolasetron is an approximation. Ki values can vary depending on the specific experimental conditions.

Table 2: Comparative Pharmacokinetics and Binding Affinities of Select 5-HT3 Receptor Antagonists

| Antagonist | Half-life (t½) | Receptor Binding Affinity (Ki, nM) | Generation |

| Hydrodolasetron | ~7.3 hours | ~50 | First |

| Ondansetron | ~4 hours | 2.0 | First |

| Granisetron | ~9 hours | 0.71 | First |

| Palonosetron | ~40 hours | ~0.04 | Second |

Note: Palonosetron, a second-generation antagonist, exhibits a significantly longer half-life and higher binding affinity compared to first-generation antagonists like hydrodolasetron.

Experimental Protocols for Basic Neuroscience Research

While direct preclinical research on this compound for indications beyond emesis is limited, its selective 5-HT3 receptor antagonism makes it a candidate for investigation in various models of neurological and psychiatric disorders. The following are detailed protocols for standard behavioral and in vitro assays that can be employed to explore the potential anxiolytic, antidepressant, and neuroprotective effects of this compound.

Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Video tracking software.

-

This compound (or hydrodolasetron) and vehicle control.

-

Experimental animals (mice or rats).

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

-

Observation: Allow the animal to freely explore the maze for a 5-minute period. Record the session using video tracking software.

-

Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Other ethological parameters such as head dips and stretched-attend postures can also be analyzed.

-

Cleaning: Thoroughly clean the maze between each trial to eliminate olfactory cues.

Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)

The FST is a common behavioral assay used to screen for potential antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.

Materials:

-

Cylindrical container (e.g., Plexiglas cylinder) filled with water.

-

Water thermometer.

-

Video recording equipment.

-

This compound (or hydrodolasetron) and vehicle control.

-

Experimental animals (mice or rats).

Procedure:

-

Apparatus Setup: Fill the cylinder with water (24-30°C) to a depth where the animal cannot touch the bottom with its tail or feet.

-

Acclimation: Acclimate the animals to the testing room.

-

Drug Administration: Administer this compound or vehicle.

-

Test Session: Gently place the animal into the water-filled cylinder for a 6-minute session. The first 2 minutes are typically considered a habituation period and are not scored.

-

Behavioral Scoring: During the final 4 minutes of the test, record the duration of immobility (floating with only minor movements to keep the head above water) versus active behaviors (swimming and climbing).

-

Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm, dry environment.

-

Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

In Vitro Assessment of Neuroprotection

5-HT3 receptor antagonists have shown neuroprotective properties in some in vitro and in vivo models. A common in vitro approach to assess neuroprotection involves challenging cultured neurons with a neurotoxic stimulus and evaluating the ability of the test compound to mitigate cell death.

Materials:

-

Primary neuronal cultures or a suitable neuronal cell line.

-

Neurotoxic agent (e.g., glutamate, hydrogen peroxide, beta-amyloid).

-

This compound (or hydrodolasetron).

-

Cell viability assays (e.g., MTT assay, LDH assay, live/dead staining).

-

Microplate reader, fluorescence microscope.

Procedure:

-

Cell Culture: Plate and maintain neuronal cells under standard culture conditions.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours) before inducing toxicity.

-

Neurotoxic Challenge: Expose the cells to the chosen neurotoxic agent.

-

Co-treatment/Post-treatment (optional): this compound can also be added concurrently with or after the neurotoxic insult to assess its therapeutic potential.

-

Assessment of Cell Viability: After the incubation period, perform a cell viability assay to quantify the extent of cell death in the different treatment groups.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound. A significant increase in cell viability in the this compound-treated groups indicates a neuroprotective effect.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT3 receptor and the workflows for the experimental protocols described above.

Potential Avenues for Future Basic Neuroscience Research

The selective antagonism of the 5-HT3 receptor by this compound's active metabolite, hydrodolasetron, positions it as a valuable pharmacological tool to probe the function of this receptor in various neural circuits. While its clinical use is primarily in emesis, the widespread central distribution of 5-HT3 receptors suggests a broader potential for basic research applications.

-

Anxiety and Depression: Preclinical studies with other 5-HT3 receptor antagonists have shown anxiolytic and antidepressant-like effects in various animal models. Given the role of serotonin in mood and anxiety disorders, investigating this compound in models like the EPM and FST could elucidate the specific contribution of 5-HT3 receptors to these conditions.

-

Cognition and Memory: 5-HT3 receptors are present in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Research into the effects of this compound on cognitive performance in animal models could provide insights into the modulatory role of these receptors in cognitive processes.

-

Neurotransmitter Interactions: 5-HT3 receptors are known to modulate the release of other neurotransmitters, including dopamine and acetylcholine. This compound could be used in microdialysis or electrophysiology studies to investigate the influence of 5-HT3 receptor blockade on the dynamics of these neurotransmitter systems in specific brain regions.

-

Neuroprotection: There is emerging evidence that 5-HT3 receptor antagonists may possess neuroprotective properties. In vitro and in vivo models of neurodegenerative diseases or ischemic injury could be employed to determine if this compound can mitigate neuronal damage.

It is important to note that while the pharmacological profile of this compound suggests its utility in these research areas, there is a notable lack of published preclinical studies specifically investigating these potential applications. Future research is warranted to explore the full potential of this compound as a tool in basic neuroscience.

Conclusion

This compound, through its active metabolite hydrodolasetron, is a highly selective and potent antagonist of the 5-HT3 receptor. While its clinical application has been focused on the management of nausea and vomiting, its mechanism of action and the broad distribution of its target receptor in the central nervous system suggest a wider utility in basic neuroscience research. The experimental protocols and data presented in this guide provide a framework for researchers to explore the potential roles of the 5-HT3 receptor in anxiety, depression, cognition, and neuroprotection, using this compound as a valuable pharmacological tool. Further investigation into these underexplored areas holds the promise of advancing our understanding of fundamental brain processes and identifying novel therapeutic targets.

References

- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonergic pharmacology in animal models: from behavioral disorders to dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dolasetron Mesylate in an In Vitro Model of Chemotherapy-Induced Emesis

For Researchers, Scientists, and Drug Development Professionals